molecular formula C12H15F2N B15272905 N-cyclohexyl-3,4-difluoroaniline

N-cyclohexyl-3,4-difluoroaniline

Cat. No.: B15272905
M. Wt: 211.25 g/mol
InChI Key: BECMQVSQWZCQRT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3,4-difluoroaniline (CAS: 1019547-48-8) is a secondary amine characterized by a cyclohexyl group attached to a 3,4-difluoro-substituted aniline ring. This compound has a molecular weight of 211.3 g/mol (C₁₂H₁₅F₂N) and is part of a broader class of halogenated aromatic amines.

This compound is primarily utilized in research settings, particularly in pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

N-cyclohexyl-3,4-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2

InChI Key

BECMQVSQWZCQRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method offers several advantages, including improved safety, higher yields, and reduced reaction times. The continuous-flow process involves the use of a reactor where the reactants are continuously fed, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-difluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives .

Scientific Research Applications

N-cyclohexyl-3,4-difluoroaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of N-cyclohexyl-3,4-difluoroaniline and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) CAS Number Key Applications/Notes
This compound C₁₂H₁₅F₂N 211.3 Cyclohexyl, 3,4-diF Not reported 1019547-48-8 Research intermediate; discontinued
N-Ethyl-3,4-difluoroaniline C₈H₉F₂N 157.1 Ethyl, 3,4-diF Not reported 136491-15-1 Pharmaceutical synthesis
6-Chloro-2,4-difluoroaniline C₆H₄ClF₂N 163.5 6-Cl, 2,4-diF 28–33 36556-56-6 Fine chemical intermediate
2-Chloro-4,5-difluorobenzoic acid C₇H₃ClF₂O₂ 192.5 2-Cl, 4,5-diF, COOH 102–104 110877-64-0 Material science; carboxylate precursor
3,5-Dichloro-2,4-difluoroaniline C₆H₃Cl₂F₂N 197.0 3,5-diCl, 2,4-diF Not reported Not provided Industrial applications
Key Observations:
  • Melting Points : Halogenated benzoic acids (e.g., 2-chloro-4,5-difluorobenzoic acid) exhibit higher melting points due to hydrogen bonding from the carboxylic acid group .

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